2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine

Description

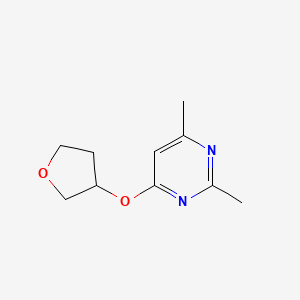

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is a substituted pyrimidine derivative characterized by methyl groups at positions 2 and 4 of the pyrimidine ring and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) substituent at position 6. The oxolane moiety introduces stereochemical complexity and influences solubility due to its oxygen-containing heterocyclic structure.

Properties

IUPAC Name |

2,4-dimethyl-6-(oxolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-10(12-8(2)11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVVWJKUSVJPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of Methyl Groups: The methyl groups at positions 2 and 4 can be introduced through alkylation reactions using methylating agents like methyl iodide.

Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be attached via an etherification reaction, where the hydroxyl group of oxolan-3-ol reacts with the pyrimidine ring in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups and the oxolan-3-yloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, influencing various biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted pyrimidines are widely studied for their tunable electronic and steric properties. Below is a detailed comparison of 2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine with 4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine , a structurally related compound documented in the literature .

Structural and Electronic Differences

| Attribute | This compound | 4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine |

|---|---|---|

| Substituents | - 2,4-dimethyl - 6-oxolan-3-yloxy |

- 4-chloro - 5-methyl - 6-(2-methylpyridin-3-yloxy) |

| Molecular Formula | C₉H₁₄N₂O₂ | C₁₂H₁₂ClN₃O |

| Molecular Weight (g/mol) | 182.22 | 249.70 |

| Key Functional Groups | Ether-linked oxolane, methyl groups | Chlorine, pyridine ring, methyl groups |

- In contrast, the methyl groups in this compound are electron-donating, which may stabilize the ring against nucleophilic attack .

- Solubility : The oxolane group (tetrahydrofuran derivative) likely improves solubility in polar solvents compared to the pyridine-containing analog, which may exhibit lower solubility due to aromatic π-system interactions.

Biological Activity

2,4-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C11H13N2O2

- CAS Number : 2200691-10-5

The oxolan-3-yloxy group contributes to the compound's solubility and ability to interact with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The pyrimidine core is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins. The oxolan group may facilitate hydrophobic interactions, further stabilizing the compound's binding to its targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies on related pyrimidine derivatives have shown their effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity can be quantitatively measured through various assays, such as the DPPH radical scavenging assay.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives. In vitro evaluations demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For instance, compounds structurally related to this compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its efficacy. Research has shown that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens at position 2 | Increased potency against specific enzymes |

| Variation in alkyl substituents | Altered lipophilicity and solubility |

These findings suggest that careful structural modifications could enhance the therapeutic potential of this compound.

Case Studies

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated a dose-dependent response with significant inhibition of cell viability at concentrations above 10 µM.

- Antioxidant Efficacy Evaluation : Another investigation assessed the antioxidant properties through radical scavenging assays. The compound demonstrated a notable ability to reduce oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.